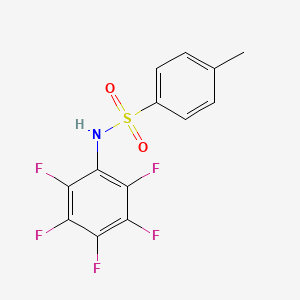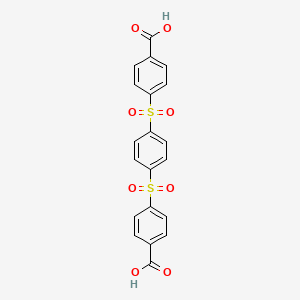
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- is a chemical compound with the molecular formula C17H18Cl2O2 It is known for its unique structure, which includes two p-methoxyphenyl groups and two chlorine atoms attached to a propane backbone
準備方法
The synthesis of Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- typically involves the reaction of p-methoxyphenyl magnesium bromide with 1,3-dichloropropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反応の分析
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
科学的研究の応用
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups can engage in π-π interactions with aromatic residues in proteins, while the chlorine atoms can form halogen bonds with nucleophilic sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Propane, 2,2-bis(p-methoxyphenyl)-1,3-dichloro- can be compared with similar compounds such as:
Bisphenol A: Both compounds have two aromatic rings attached to a central carbon atom, but Bisphenol A lacks the chlorine atoms and has hydroxyl groups instead of methoxy groups.
Methoxychlor: This compound also contains methoxy groups and chlorine atoms, but it has a different overall structure and is used primarily as an insecticide.
2,2-bis(4’-methoxyphenyl)propane: Similar in structure but without the chlorine atoms, making it less reactive in certain chemical reactions.
特性
CAS番号 |
102612-70-4 |
|---|---|
分子式 |
C17H18Cl2O2 |
分子量 |
325.2 g/mol |
IUPAC名 |
1-[1,3-dichloro-2-(4-methoxyphenyl)propan-2-yl]-4-methoxybenzene |
InChI |
InChI=1S/C17H18Cl2O2/c1-20-15-7-3-13(4-8-15)17(11-18,12-19)14-5-9-16(21-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChIキー |
WBBWJUZPGHRERN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CCl)(CCl)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11973495.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11973503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973510.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973511.png)

![(5E)-5-[4-(Allyloxy)benzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11973532.png)


![pentyl [(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B11973545.png)


![2-{2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11973554.png)
![[1,1'-Biphenyl]-4-carboxamide, 4'-pentyl-](/img/structure/B11973567.png)
![7-(4-bromophenyl)-8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11973581.png)
